molecular formula C23H26N2OS2 B11652177 13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

Cat. No.: B11652177
M. Wt: 410.6 g/mol
InChI Key: KNCLPKJFIHQPMC-UHFFFAOYSA-N
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Description

13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[87002,7011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one is a complex organic compound characterized by its unique tetracyclic structure This compound features a combination of cyclohexyl and propylsulfanyl groups, along with a thia-diazatetracyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Core Structure: The initial step involves constructing the tetracyclic core through a series of cyclization reactions. This can be achieved using cyclohexylamine and propylthiol as starting materials, followed by cyclization under acidic or basic conditions.

    Functional Group Modifications: Subsequent steps involve introducing the necessary functional groups, such as the propylsulfanyl group, through substitution reactions. Reagents like propylthiol and appropriate catalysts are used to achieve this.

    Final Cyclization and Purification: The final step includes cyclization to form the complete tetracyclic structure, followed by purification using techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, halogenating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 13-cyclohexyl-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
  • 13-cyclohexyl-14-ethylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

Uniqueness

Compared to similar compounds, 13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one stands out due to its specific propylsulfanyl group, which may confer unique reactivity and biological activity. This distinct functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C23H26N2OS2

Molecular Weight

410.6 g/mol

IUPAC Name

13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C23H26N2OS2/c1-2-14-27-23-24-21-19(22(26)25(23)16-9-4-3-5-10-16)18-13-12-15-8-6-7-11-17(15)20(18)28-21/h6-8,11,16H,2-5,9-10,12-14H2,1H3

InChI Key

KNCLPKJFIHQPMC-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5CCCCC5

Origin of Product

United States

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